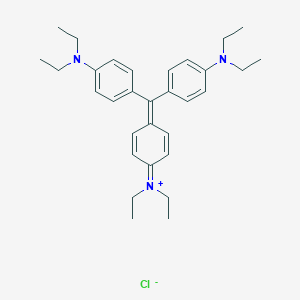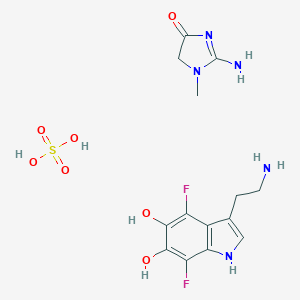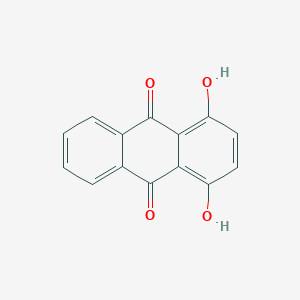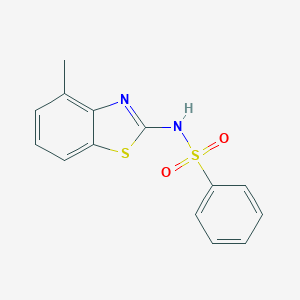![molecular formula C27H35Cl4N3Pt B147853 [4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride CAS No. 129037-04-3](/img/structure/B147853.png)
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride is a chemical compound with the molecular formula C27H35Cl4N3Pt and a molecular weight of 738.5 g/mol. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine.
Chemical Reactions Analysis
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of higher oxidation state platinum complexes, while reduction reactions may yield lower oxidation state complexes.
Scientific Research Applications
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including C-H activation and functionalization of hydrocarbons . In biology, it is studied for its potential use in imaging and diagnostic applications due to its unique optical properties . In medicine, it is being explored for its potential therapeutic applications, including its use as an anticancer agent . Additionally, this compound has industrial applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of tetrachloroplatinate dianion-methyl green complex involves its interaction with molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates, such as radicals, which can interact with various substrates . These interactions can lead to the activation or inhibition of specific molecular pathways, depending on the nature of the target and the conditions of the reaction. The detailed mechanism of action is still under investigation, and further research is needed to fully understand the molecular targets and pathways involved .
Comparison with Similar Compounds
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride can be compared with other similar compounds, such as hexachloroplatinate and hexachlorotitanate . While these compounds share some similarities in their chemical structure and reactivity, tetrachloroplatinate dianion-methyl green complex is unique due to its specific interactions with methyl green and its resulting properties . The presence of the methyl green moiety imparts distinct optical and electronic properties to the complex, making it suitable for specific applications in imaging and diagnostics .
Similar Compounds
- Hexachloroplatinate
- Hexachlorotitanate
- Tetrachloroplatinate
Properties
CAS No. |
129037-04-3 |
|---|---|
Molecular Formula |
C27H35Cl4N3Pt |
Molecular Weight |
738.5 g/mol |
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride |
InChI |
InChI=1S/C27H35N3.4ClH.Pt/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5;;;;;/h9-20H,8H2,1-7H3;4*1H;/q+2;;;;;+2/p-4 |
InChI Key |
GQTZTLDJZRARPW-UHFFFAOYSA-J |
SMILES |
CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Synonyms |
TC-Pl-MGC tetrachloroplatinate dianion-methyl green complex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















